N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide
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Overview
Description
- Its chemical formula is C₂₃H₂₈N₂O₂ .
- The compound contains a piperidine ring, a benzyl group, and a cinnoline moiety.
- It has potential applications in various fields due to its pharmacological properties.
N-(1-benzyl-4-piperidyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide: , is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as ligands for receptors).
Medicine: May exhibit pharmacological effects (e.g., analgesic, antipsychotic, or anti-inflammatory properties).
Mechanism of Action
- The exact mechanism of action is context-dependent and may vary based on specific targets.
- Potential molecular targets include receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and properties are still an active area of research, and further studies are necessary to fully understand its potential
Properties
Molecular Formula |
C22H28N4O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C22H28N4O2/c27-21(16-26-22(28)14-18-8-4-5-9-20(18)24-26)23-19-10-12-25(13-11-19)15-17-6-2-1-3-7-17/h1-3,6-7,14,19H,4-5,8-13,15-16H2,(H,23,27) |
InChI Key |
TWBKFOQYLDEVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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